4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
CAS No.:
Cat. No.: VC20021899
Molecular Formula: C21H21ClO4
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClO4 |
|---|---|
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | 4-butyl-6-chloro-7-[(4-methoxyphenyl)methoxy]chromen-2-one |
| Standard InChI | InChI=1S/C21H21ClO4/c1-3-4-5-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-8-16(24-2)9-7-14/h6-12H,3-5,13H2,1-2H3 |
| Standard InChI Key | FJNGYXLSUDOJGK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC |
Introduction
4-Butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class of derivatives. This compound features a butyl group at the 4th position, a chloro group at the 6th position, and a methoxybenzyl ether at the 7th position of the chromen-2-one core structure. Chromen-2-one derivatives are recognized for their diverse biological activities and are extensively researched for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Synthesis and Chemical Reactions
The synthesis of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves several key steps, although detailed synthesis protocols are not widely documented. This compound can undergo various chemical reactions:
Chemical Reactions Table
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Nucleophiles + Sodium hydroxide | Appropriate base present |
Biological Activities and Potential Applications
Chromenone derivatives often exhibit activity by modulating enzyme functions or influencing signaling pathways related to inflammation and cancer progression. The mechanism of action for 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is not fully elucidated but is believed to involve interactions with specific biological targets within cells.
Potential Applications
-
Medicinal Chemistry: The compound's structural attributes suggest its potential utility in drug development and biological research.
-
Therapeutic Applications: Potential anti-inflammatory and anticancer properties make it a candidate for further research in these therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume